3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is usually formed by the condensation of α-haloketones with thiourea or thioamides.
Coupling of the Rings: The final step involves coupling the triazole and thiazole rings through a suitable linker, such as a propanamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as Letrozole and Anastrozole, which are used as aromatase inhibitors.
Thiazole Derivatives: Compounds with thiazole rings, such as Thiamine (Vitamin B1) and Ritonavir, which have various biological activities.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide lies in its dual ring structure, which combines the properties of both triazole and thiazole rings. This dual functionality enhances its potential as a versatile molecule for various scientific research applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-7(6-16-9(3)13-8(2)15-16)10(17)14-11-12-4-5-18-11/h4-5,7H,6H2,1-3H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAADLSKAURIHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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